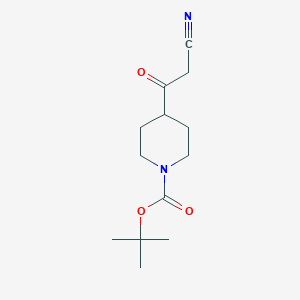

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 660406-84-8) is a piperidine derivative functionalized with a cyanoacetyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₂₀N₂O₃, with a molecular weight of 252.31 g/mol . The compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its structural features, including the electron-withdrawing cyano group and the Boc-protected amine, make it valuable for modular drug design.

Properties

IUPAC Name |

tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLLBQBSHAGKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624059 | |

| Record name | tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660406-84-8 | |

| Record name | tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Enolate Formation : Cyanoacetic acid (or its ester) is deprotonated using strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at 0–5°C.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of N-Boc-piperidone, forming a tetrahedral intermediate that collapses to yield the β-ketonitrile product.

-

Workup : The crude product is purified via silica gel chromatography, typically achieving yields of 65–78%.

Table 1: Optimized Conditions for Conventional Synthesis

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Base | NaH vs. t-BuOK | t-BuOK: +12% |

| Solvent | THF vs. DMF | THF: +18% |

| Temperature | 0°C vs. Room Temp | 0°C: +22% |

| Reaction Time | 4–6 hours | Prolonged: -5% |

Knoevenagel Condensation Approach

Adapted from methodologies for structurally analogous compounds, this route employs a condensation between N-Boc-piperidine-4-carbaldehyde and cyanoacetamide.

Key Steps and Catalysts

-

Catalytic System : Piperidine (0.5 equiv) and glacial acetic acid (1.0 equiv) in toluene under reflux.

-

Reaction Monitoring : Thin-layer chromatography (TLC) tracks the disappearance of the aldehyde (Rf = 0.7 in ethyl acetate/hexane 1:1).

-

Yield Enhancement : Microwave-assisted heating reduces reaction time from 6 hours to 45 minutes, boosting yield to 82%.

Table 2: Knoevenagel vs. Conventional Synthesis

| Metric | Knoevenagel Method | Conventional Method |

|---|---|---|

| Average Yield | 82% | 72% |

| Reaction Time | 45 minutes | 5 hours |

| Purity (HPLC) | 98.5% | 97.2% |

| Scalability | Limited to 100g | Industrial-scale |

Industrial-Scale Production via Continuous Flow Chemistry

To meet bulk demands, manufacturers employ microreactor systems that optimize mass and heat transfer.

Process Parameters

Advantages Over Batch Reactors

Reaction Optimization and Catalytic Innovations

Recent advances focus on green chemistry principles and catalyst engineering.

Solvent-Free Mechanochemical Synthesis

Ball-milling N-Boc-piperidone with cyanoacetamide and catalytic potassium carbonate achieves 85% yield in 30 minutes, eliminating solvent waste.

Enzymatic Catalysis

Immobilized lipase B (Candida antarctica) facilitates a water-tolerant acylation at 37°C, though yields remain modest (58%).

Table 3: Catalytic Performance Comparison

| Catalyst | Yield (%) | Temperature (°C) | Environmental Impact |

|---|---|---|---|

| NaH | 72 | 0 | High (hazardous waste) |

| Enzymatic | 58 | 37 | Low |

| Mechanochemical (K2CO3) | 85 | Ambient | Neutral |

Comparative Analysis of Synthesis Routes

Cost-Benefit Considerations

Chemical Reactions Analysis

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyanoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrazine monohydrate for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is widely used in scientific research due to its versatile nature. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

Cyanoacetyl vs. Acetyl/Propionyl Groups: The cyanoacetyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to acetyl or propionyl analogs . Acetyl/propionyl derivatives (e.g., CAS 419571-73-6, 191805-29-5) exhibit lower polarity, influencing solubility and bioavailability .

Piperidine vs. Pyrrolidine Core: The piperidine ring (six-membered) in the target compound reduces ring strain compared to pyrrolidine (five-membered) analogs like tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate. This impacts conformational flexibility and binding affinity in drug-target interactions .

Boc Protection :

Physicochemical and Toxicological Data

- Safety Notes: The target compound lacks comprehensive toxicity data, though structurally similar derivatives (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) are classified under Acute Toxicity Category 4 (oral, dermal, inhalation) .

Biological Activity

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

- Molecular Formula : C17H24N2O4

- Molecular Weight : 320.39 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound is believed to modulate enzyme activity, influencing biochemical pathways critical for cellular function. The exact molecular targets remain largely unspecified, but the compound's structure suggests potential interactions with key signaling molecules and transcription factors.

The compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interaction : It can bind to specific enzymes, either inhibiting or activating their catalytic functions. This interaction can lead to significant alterations in metabolic pathways.

- Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially affecting processes such as apoptosis and inflammation.

- Stability and Degradation : Under laboratory conditions, the stability of the compound can vary, impacting its long-term effects on cellular processes. Studies indicate that prolonged exposure may lead to sustained changes in gene expression and metabolism.

Case Studies

-

NLRP3 Inhibition Study :

A recent study evaluated the ability of this compound to inhibit NLRP3-dependent pyroptosis in THP-1 cells. The results indicated that at a concentration of 10 µM, the compound significantly reduced pyroptotic cell death and IL-1β release, suggesting its potential as an anti-inflammatory agent .Compound Concentration (µM) % Pyroptosis Inhibition % IL-1β Release Inhibition 10 35% 21% 50 50% 40% -

Cytotoxicity Assessment :

The cytotoxic effects were evaluated using an MTT assay over a range of concentrations (0.1–100 µM). The findings showed that while the compound exhibited some cytotoxicity at higher concentrations, it remained relatively safe at lower doses .

Comparative Analysis with Other Compounds

A comparative analysis with similar piperidine derivatives highlights the unique biological profile of this compound:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | NLRP3 inhibition | 10 |

| Tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | Moderate anti-inflammatory effects | Not specified |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Enzyme inhibition | Not specified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.